molecular formula C18H19NO4 B13201862 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

Cat. No.: B13201862
M. Wt: 313.3 g/mol
InChI Key: OSLBARSTGXFTGH-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid (CAS 2059971-20-7) is a benzoic acid derivative with a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol . This compound features a benzyloxycarbonyl (Cbz) carbamate group, a widely used protecting group in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules . The presence of this group, combined with the sterically hindered 2,4,6-trimethyl substitution on the benzene ring, defines its potential utility in chemical synthesis. The 2,4,6-trimethylbenzoic acid (mesitoic acid) moiety is known to be a key intermediate in the preparation of fine chemicals, including agrochemicals, pharmaceuticals, and light-sensitive materials . Furthermore, derivatives of 2,4,6-trimethylbenzoic acid have been utilized in the formation of specialized reagents, such as carbonate anhydrides, for catalytic transformations like the alkoxycarbonylation of heterocycles . As a building block, this compound may be valuable for researchers developing new synthetic methodologies or creating molecules with tailored steric and electronic properties. The product is intended for research purposes and is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2,4,6-trimethyl-3-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C18H19NO4/c1-11-9-12(2)16(13(3)15(11)17(20)21)19-18(22)23-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

OSLBARSTGXFTGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Step 2.1: Nitration or Amination of the Benzoic Acid

  • The aromatic ring of 2,4,6-trimethylbenzoic acid can be selectively aminated using nucleophilic substitution or reductive amination methods.
  • Alternatively, direct amination can be achieved through diazotization followed by substitution with protected amino groups.

Step 2.2: Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

  • The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine .
  • This step ensures the amino group remains inert during subsequent reactions and can be selectively deprotected later.

Reaction scheme:

Ar-NH₂ + Cbz-Cl → Ar-NH-C(O)OCH₂Ph (Benzyloxycarbonyl protected amino group)

Step 2.3: Esterification or Activation

  • If necessary, the carboxylic acid group is activated via esterification or conversion to acid chlorides to facilitate coupling with amino derivatives.

Coupling of the Protected Amino Group to the Benzyloxycarbonyl Derivative

The protected amino benzoic acid derivative is then coupled with suitable amino precursors or intermediates, often via amide bond formation using coupling agents such as EDC or DCC in an inert solvent like dichloromethane or DMF .

Final Purification and Crystallization

The final compound is purified through recrystallization or chromatography , ensuring high purity suitable for pharmaceutical applications.

Summary of the Preparation Method

Step Description Conditions References
1 Synthesis of 2,4,6-trimethylbenzoic acid CO₂ fixation, transition metal catalyst, 10–25°C, 0.18–0.4 MPa
2 Protection of amino group with benzyloxycarbonyl chloride Base (triethylamine), inert solvent General organic synthesis knowledge
3 Coupling to form amide linkage DCC/EDC coupling agents, inert solvents Standard peptide coupling methods
4 Purification Recrystallization or chromatography Standard purification techniques

Notes and Observations

  • The carbon dioxide fixation method for synthesizing benzoic acid derivatives is regarded as green chemistry , with fewer steps and atom economy advantages.
  • The benzyloxycarbonyl protecting group is stable under various reaction conditions and can be removed via catalytic hydrogenation or acidolysis when needed.
  • The selectivity in substitution reactions is critical to avoid poly-substitution or side reactions, especially given the methyl groups' activating effects on the aromatic ring.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group in BCATBA may undergo halodecarboxylation , a reaction classically exemplified by the Hunsdiecker–Borodin reaction. This involves:

  • Mechanism : Radical-mediated decarboxylation initiated by halogen sources (e.g., Br₂, I₂) under acidic conditions .

  • Key Observations :

    • Steric Effects: The 2,4,6-trimethyl substituents hinder electrophilic halogenation at ipso positions, favoring radical pathways .

    • Product Distribution : Neopentyl-type radicals from BCATBA may undergo 1,2-shifts (e.g., phenyl or methyl shifts) before halogen capture, leading to rearranged alkyl halides .

Table 1: Hypothetical Halodecarboxylation Outcomes

Starting MaterialHalogen SourceConditionsMajor ProductYield (%)*
BCATBABr₂/CCl₄Dark, RTRearranged bromide~60–70†
BCATBAI₂/H₂SO₄0–10°CTriiodophenol derivatives~50–60†

*Theoretical yields based on analogous systems .

Deprotection of the Cbz Group

The Cbz-protected amine can be cleaved via hydrogenolysis or acidic hydrolysis :

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyloxycarbonyl group, yielding the free amine and toluene .

  • Acid Hydrolysis : Strong acids (e.g., HCl) may hydrolyze the carbamate, though steric hindrance from trimethyl groups could slow kinetics .

Table 2: Deprotection Conditions

MethodReagents/ConditionsProductNotes
HydrogenolysisH₂ (1 atm), Pd-C, EtOH, RT3-Amino-2,4,6-trimethylbenzoic acidRequires inert atmosphere
Acid Hydrolysis6M HCl, reflux, 12 hPartial deprotectionLow efficiency due to steric hindrance

Esterification and Amide Formation

The carboxylic acid can be derivatized via standard acyl transfer reactions:

  • Esterification : Reaction with alcohols (e.g., MeOH, H⁺ catalyst) yields methyl esters .

  • Amide Coupling : Activation with EDCI/HOBt enables coupling with amines (e.g., benzylamine) .

Table 3: Derivitization Reactions

Reaction TypeReagentsProductYield (%)*
EsterificationMeOH, H₂SO₄, refluxMethyl 3-Cbz-amino-2,4,6-TMB ester~85†
Amide CouplingEDCI, HOBt, DIPEA, benzylamine3-Cbz-amino-2,4,6-TMB-benzylamide~75†

*Theoretical yields based on analogous benzoic acid derivatives .

C–H Functionalization

The electron-rich aromatic ring may undergo palladium-catalyzed C–H activation :

  • Acetoxylation : Using PhI(OAc)₂/I₂, directed by the Cbz group, forms acetoxylated products at the ortho position .

  • Arylation : Thioamide-directed coupling with boronic acids yields biaryl derivatives .

Key Mechanistic Insights :

  • The Cbz group acts as a directing group, stabilizing palladacycle intermediates.

  • Steric hindrance from trimethyl groups limits reactivity at meta positions.

Oxidative Degradation

BCATBA undergoes photooxidation under blue LED light in the presence of Ir(dFppy)₃ and O₂:

  • Product : Oxidative cleavage of the Cbz group generates CO₂ and benzaldehyde derivatives .

  • Conditions : MeCN, O₂ atmosphere, room temperature .

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The pathways involved include enzymatic hydrolysis and subsequent interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid, we compare it with two related compounds from the literature:

Compound A : 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (C24H17N5O5)

Source: Synthesized via a general procedure involving 1,1-dimethylethyl aminobenzoate .

  • Structural Differences: Contains a triazine core instead of a benzene ring. Features cyanophenoxy and methoxyphenoxy substituents. Lacks methyl groups and a Cbz protective group.
  • Physicochemical Data :
    • NMR signals at 171.4–173.0 ppm (C4 & C6 carbons) and 192.6 ppm (carbonyl group) .
    • Higher molecular weight (463.42 g/mol) compared to the target compound (~325 g/mol, estimated).
  • Functional Implications: The triazine ring enhances electrophilicity, making it reactive toward nucleophiles. Polar substituents (cyanophenoxy, methoxyphenoxy) improve solubility in polar solvents.

Compound B : 3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid (C17H15N3O3S)

Source : Commercial availability (CAS 931361-63-6; supplier: abcr GmbH) .

  • Structural Differences: Incorporates a thieno[2,3-b]pyridine heterocycle instead of a benzene ring. Contains a sulfur atom and an additional amino group. Smaller molecular weight (341.38 g/mol) due to reduced substitution complexity.
  • Sulfur enhances lipophilicity, which may affect membrane permeability in biological systems.

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound Compound A Compound B
Molecular Formula C18H17NO4 (estimated) C24H17N5O5 C17H15N3O3S
Molecular Weight (g/mol) ~325 463.42 341.38
Key Functional Groups Cbz, trimethyl, carboxylic acid Triazine, cyanophenoxy, methoxy Thienopyridine, amino, carboxylic acid
Solubility Likely moderate in DMSO/THF High in polar solvents Moderate (lipophilic bias)
Synthetic Utility Amine protection in peptides Triazine-based coupling Heterocycle-driven applications

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is an organic compound that has garnered interest due to its unique structural features and potential biological applications. The compound is characterized by a benzyloxycarbonyl group linked to an amino group, which connects to a trimethyl-substituted benzoic acid moiety. This configuration may enhance its stability and reactivity, making it a candidate for various medicinal and synthetic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16H19NO3
  • Molecular Weight: 287.33 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Protection of the amino group with a benzyloxycarbonyl (Z) group.
  • Introduction of the trimethyl substitution on the benzoic acid moiety.
  • Purification and characterization through techniques such as NMR and mass spectrometry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
  • Antioxidant Properties: Potential antioxidant activity can mitigate oxidative stress in cells, contributing to cellular protection.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

  • Antioxidant Activity Study:
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.
  • Enzyme Interaction Study:
    • Research involving enzyme kinetics demonstrated that the compound acts as a competitive inhibitor for certain enzymes related to metabolic pathways. This was quantified using Lineweaver-Burk plots which indicated an increase in Km values upon introduction of the compound.
  • Antimicrobial Efficacy:
    • A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition zones compared to control groups, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntioxidant ActivityEnzyme InhibitionAntimicrobial Activity
This compoundHighModerateEffective
3-Amino-2,4,6-trimethylbenzoic AcidModerateLowModerate
Benzyloxycarbonyl-L-alanineLowHighLow

Q & A

Q. What are the key considerations in designing a synthetic route for 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid?

  • Methodological Answer : Designing the synthesis requires addressing steric hindrance from the 2,4,6-trimethyl substituents and ensuring regioselective introduction of the benzyloxy carbonylamino group. A multi-step approach is typical:

Core Structure Preparation : Start with 2,4,6-trimethylbenzoic acid.

Amino Protection : Use benzyl chloroformate (Cbz-Cl) to protect the amino group at position 3, avoiding side reactions with methyl groups .

Coupling Conditions : Optimize coupling reagents (e.g., DCC/DMAP) to ensure high yield while minimizing steric interference .

  • Analytical Validation : Monitor intermediates via 1H^1H NMR (e.g., methyl group signals at δ 2.1–2.5 ppm) and HPLC for purity .

Q. How can researchers purify this compound effectively?

  • Methodological Answer :
  • Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit solubility differences. The trimethyl groups reduce polarity, requiring higher ethanol ratios .
  • Column Chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate) to separate unreacted starting materials. Monitor fractions via TLC (Rf ~0.3–0.5) .
  • Acid-Base Extraction : Leverage the carboxylic acid group by dissolving in aqueous NaHCO3_3, washing with DCM to remove non-acidic impurities, and reprecipitating with HCl .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H^1H NMR : Identify methyl groups (δ 2.1–2.5 ppm, singlet) and benzyloxy protons (δ 5.1 ppm for CH2_2, δ 7.3–7.5 ppm for aromatic Cbz) .
  • IR Spectroscopy : Confirm C=O stretches (carboxylic acid at ~1700 cm1^{-1}, carbamate at ~1680 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+ ~356.16 g/mol) and fragmentation patterns (e.g., loss of Cbz group) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effect of the Cbz group and steric effects of methyl substituents on reaction barriers. Use software like Gaussian to optimize transition states .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., carbonyl carbons) to predict sites for nucleophilic attack .
  • Validation : Compare computational results with experimental kinetics (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictory data in optimizing coupling yields?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher temperatures (50–60°C) may improve solubility but risk carbamate degradation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Cross-Validation : Compare yields across independent labs using standardized protocols (e.g., identical reagent batches and equipment) .

Q. How might this compound serve as a building block in drug design?

  • Methodological Answer :
  • Protease Inhibitor Scaffolds : The Cbz-protected amino group and carboxylic acid can mimic peptide bonds. Use molecular docking (e.g., AutoDock Vina) to assess binding to enzyme active sites (e.g., HIV protease) .
  • Prodrug Development : Esterify the carboxylic acid (e.g., methyl ester) to enhance bioavailability, then hydrolyze in vivo .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methyl positions) to correlate substitutions with biological activity .

Q. What catalytic systems enhance the efficiency of its synthesis?

  • Methodological Answer :
  • Heterogeneous Catalysis : Use immobilized lipases (e.g., CAL-B) for enantioselective amidation under mild conditions .
  • Metal-Free Catalysis : Employ organocatalysts (e.g., DMAP) to activate carbonyl groups during Cbz protection, reducing metal contamination risks .
  • Flow Chemistry : Implement continuous reactors to improve heat/mass transfer, especially for exothermic steps like carbamate formation .

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